REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[NH:8][C:7](=[O:9])[NH:6][C:5](=[O:10])[CH:4]=1.[Na+].[CH3:12][S:13]([O-:15])=[O:14]>CN(C=O)C>[CH3:12][S:13]([CH2:2][C:3]1[NH:8][C:7](=[O:9])[NH:6][C:5](=[O:10])[CH:4]=1)(=[O:15])=[O:14] |f:1.2|
|
Name
|
|
Quantity
|
175 g
|
Type
|
reactant
|
Smiles
|
ClCC1=CC(NC(N1)=O)=O
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
133.5 g
|
Type
|
reactant
|
Smiles
|
[Na+].CS(=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
the suspension filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid
|
Type
|
WASH
|
Details
|
The crude material was washed with water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
triturated with toluene
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
CUSTOM
|
Details
|
then triturated with isohexane
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)CC1=CC(NC(N1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 250 g | |
YIELD: CALCULATEDPERCENTYIELD | 112.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |